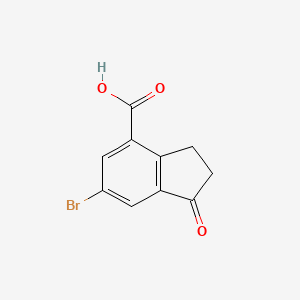

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Übersicht

Beschreibung

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a molecular formula of C10H7BrO3 This compound is characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group attached to an indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the indene ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 4 enables classic acid-derived transformations:

Esterification

Reaction with alcohols under acidic conditions yields esters, useful for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate | 85% |

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Amide Formation

Activation of the carboxylic acid (e.g., via thionyl chloride) allows coupling with amines:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl₂ → RNH₂ | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxamide | 70–78% |

Decarboxylation:

Heating in polar aprotic solvents (e.g., NMP) with bases like pyridine removes CO₂:

Ketone Functional Group Reactions

The 1-oxo group participates in reductions and nucleophilic additions:

Reduction to Alcohol

Selective reduction of the ketone is achieved with NaBH₄ or LiAlH₄:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, EtOH, 0°C | 6-Bromo-1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | 65% |

Note: LiAlH₄ may over-reduce the carboxylic acid unless protected.

Grignard Additions

Organometallic reagents add to the ketone, forming tertiary alcohols:

Bromine Substitution Reactions

The bromine at position 6 undergoes cross-coupling and nucleophilic substitution:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids replaces Br with aryl/alkyl groups:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 6-Aryl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 60–75% |

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings allow Br displacement by strong nucleophiles (e.g., amines):

Multicomponent Reactions

The compound’s polyfunctionality enables complex transformations:

Friedel-Crafts Acylation

After converting the carboxylic acid to an acyl chloride (e.g., with oxalyl chloride), AlCl₃-catalyzed acylation occurs:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| (COCl)₂ → AlCl₃, 130°C | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride adducts | 68% |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Organic Synthesis:

Wirkmechanismus

The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the carboxylic acid group play crucial roles in binding to the target molecules, influencing the compound’s potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to different chemical properties and uses.

6-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid:

Uniqueness

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the indene ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial applications.

Biologische Aktivität

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 866848-85-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 255.07 g/mol

- CAS Number : 866848-85-3

- Purity : Typically >95% in commercial samples .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 6-bromo derivatives. For instance, analogues of indane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of 6-bromo derivatives have also been explored. Compounds with similar structures have shown efficacy against a range of Gram-positive and Gram-negative bacteria. For example, a study indicated that these compounds inhibit bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration in models of inflammation .

| Inflammatory Model | Effect Observed |

|---|---|

| Carrageenan-induced paw edema | Significant reduction in swelling |

| LPS-stimulated macrophages | Decreased TNF-alpha production |

Case Studies

-

Antitumor Efficacy in Animal Models :

In vivo studies on mice bearing xenograft tumors showed that treatment with 6-bromo derivatives resulted in tumor size reduction and increased survival rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis . -

Clinical Relevance :

A clinical trial exploring the use of similar indane derivatives in combination therapies for cancer treatment indicated promising results, suggesting that these compounds could enhance the efficacy of existing chemotherapeutic agents .

Eigenschaften

IUPAC Name |

6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDIHMHLTYUHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739995 | |

| Record name | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866848-85-3 | |

| Record name | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.